5,7-Dimethoxybenzo[d]thiazol-2-amine
Description
Architectural Prominence of the Benzo[d]thiazole Core in Chemical Biology
The benzothiazole (B30560) core, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, is a structural motif present in numerous biologically active compounds. jchemrev.com This framework is valued for its rigid, planar structure which can facilitate interactions with biological targets such as enzymes and receptors. The 2-amino substitution provides a key point for further chemical modification, allowing for the generation of large libraries of derivatives with a wide range of physicochemical properties. nih.gov The versatility of the benzothiazole scaffold has led to its incorporation into compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov
Academic Context and Historical Development of Benzo[d]thiazole Research
Research into benzothiazole derivatives has a rich history, with initial investigations focusing on their use as dyes and vulcanization accelerators. However, the discovery of their diverse pharmacological properties in the 20th century propelled them into the realm of medicinal chemistry. chemistryjournal.net Early studies laid the groundwork for understanding the structure-activity relationships of these compounds, paving the way for the rational design of more potent and selective therapeutic agents. The development of new synthetic methodologies has further expanded the chemical space accessible to researchers, enabling the synthesis of increasingly complex and functionally diverse benzothiazole derivatives. nanobioletters.com
Specific Focus on the 5,7-Dimethoxybenzo[d]thiazol-2-amine Scaffold in Contemporary Research
In recent years, there has been a growing interest in substituted benzothiazole scaffolds, with particular attention paid to the influence of substituents on their biological activity. The 5,7-dimethoxy substitution pattern, as seen in this compound, is of particular interest due to the electron-donating nature of the methoxy (B1213986) groups. These groups can significantly alter the electronic properties of the benzothiazole ring system, potentially enhancing its interaction with biological targets and influencing its metabolic stability. semanticscholar.org
Research into dimethoxy-activated benzothiazoles has revealed that the strategic placement of these groups can direct the reactivity of the heterocyclic system. semanticscholar.org Specifically, the 5,7-dimethoxy substitution has been shown to activate the C4 position for electrophilic substitution reactions such as formylation and acetylation. semanticscholar.org This targeted reactivity provides a powerful tool for the synthesis of novel, site-specifically functionalized benzothiazole derivatives.
While extensive research on the specific biological activities of this compound is still emerging, the foundational knowledge of the broader benzothiazole class, coupled with the unique chemical properties imparted by the dimethoxy substituents, positions this compound as a highly promising scaffold for future drug discovery efforts. The ability to selectively functionalize the 5,7-dimethoxybenzothiazole core opens up new avenues for the development of targeted therapies.
Synthesis and Reactivity of the 5,7-Dimethoxybenzo[d]thiazole Scaffold
A key aspect of contemporary research into this compound is the development of efficient synthetic routes and the exploration of its chemical reactivity.
A range of 2-substituted-5,7-dimethoxybenzothiazoles can be synthesized through the oxidative cyclization of the corresponding thioamides. semanticscholar.org This method provides a versatile entry point to this class of compounds. The starting 3,5-dimethoxyaniline (B133145) can be acylated with various acid chlorides to form the corresponding anilides, which are then converted to thioamides. Subsequent oxidative cyclization yields the desired 2-substituted-5,7-dimethoxybenzothiazoles. semanticscholar.org
The presence of the 5,7-dimethoxy groups has a profound effect on the reactivity of the benzothiazole ring. These electron-donating groups activate the C4 position, making it susceptible to electrophilic attack. This has been demonstrated through reactions such as Vilsmeier-Haack formylation and Friedel-Crafts acetylation, which proceed selectively at the C4 position. semanticscholar.org Nitration of 2-substituted-5,7-dimethoxybenzothiazoles has also been shown to yield the corresponding 4-nitro derivative, although the formation of a 4,7-dione byproduct can occur. semanticscholar.org
This predictable and selective reactivity is a significant advantage in the synthesis of novel derivatives of this compound, allowing for the precise installation of various functional groups at the C4 position.
| Reaction Type | Reagents | Position of Substitution |
| Formylation | Vilsmeier-Haack Reagent | C4 |
| Acetylation | Friedel-Crafts Acylation | C4 |
| Nitration | Nitric Acid / Acetic Anhydride | C4 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-12-5-3-6-8(7(4-5)13-2)14-9(10)11-6/h3-4H,1-2H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMYWSGFZFQJGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)SC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 5,7 Dimethoxybenzo D Thiazol 2 Amine and Its Functionalized Derivatives
Classical and Contemporary Approaches to the Benzo[d]thiazol-2-amine Nucleus
The formation of the benzo[d]thiazol-2-amine core is primarily achieved through reactions that build the thiazole (B1198619) ring onto a pre-existing, appropriately substituted benzene (B151609) precursor.
Cyclocondensation reactions are a cornerstone of benzothiazole (B30560) synthesis. The most common pathway involves the reaction of a 2-aminothiophenol (B119425) derivative with a one-carbon electrophile. nih.govekb.eg To synthesize 2-aminobenzothiazoles specifically, reagents like cyanogen (B1215507) bromide, cyanamide, or thiourea (B124793) derivatives are frequently employed.
Another classical and widely utilized approach is the Hugerschoff reaction, where an N-arylthiourea is cyclized through electrophilic substitution on the aromatic ring, typically using bromine in chloroform (B151607) or acetic acid. researchgate.net Modifications of this method involve the oxidative cyclization of thioureas derived from the reaction of anilines with thiocyanate (B1210189) salts. researchgate.net
Contemporary methods often involve the intramolecular cyclization of N-(2-halophenyl)thioureas. This precursor can be synthesized from a 2-haloaniline and a thiocyanate salt. The subsequent ring-closure to form the C-S bond often requires a catalyst. mdpi.com
A general scheme for these approaches is outlined below:
Method A: Reaction of 2-aminothiophenol with a cyanating agent.
Method B: Oxidative cyclization of an N-arylthiourea (Hugerschoff reaction).
Method C: Intramolecular cyclization of an N-(2-halophenyl)thiourea.
Once the 2-aminobenzothiazole (B30445) nucleus is formed, the exocyclic amino group serves as a versatile handle for further functionalization, enabling the creation of diverse chemical libraries. nih.govnih.gov This amino group is highly reactive and can participate in a wide array of chemical transformations.
Standard amine chemistry can be readily applied, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. nih.govacs.org
Schiff Base Formation: Condensation with aldehydes or ketones to yield imines, which can be further reduced or used in cyclization reactions. mdpi.com
Alkylation: Introduction of alkyl groups via nucleophilic substitution.
Urea (B33335)/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
These functionalization reactions are crucial for modifying the compound's physicochemical properties and for exploring structure-activity relationships in drug discovery programs. nih.govnih.gov For instance, coupling with other heterocyclic moieties or pharmacophores can lead to hybrid molecules with novel biological activities. acs.orgnih.gov
Regioselective Synthesis of Dimethoxybenzothiazole Isomers
The synthesis of a specific isomer such as 5,7-dimethoxybenzo[d]thiazol-2-amine is fundamentally a challenge of regioselectivity. The substitution pattern on the final benzothiazole ring is dictated entirely by the substitution pattern of the starting aniline (B41778) or benzene derivative.
To achieve the 5,7-dimethoxy substitution pattern, the synthesis must begin with a benzene ring where the precursors to the key functional groups (amino and thiol) are in the correct positions relative to the methoxy (B1213986) groups. The most logical starting material for this purpose is 3,5-dimethoxyaniline (B133145) .
The synthetic sequence would proceed as follows:
Introduction of a Thiol or Thiol Precursor: A sulfur-containing group must be introduced ortho to the amino group of 3,5-dimethoxyaniline. This can be achieved through various methods, such as reaction with sulfur monochloride or thiocyanation followed by reduction.
Formation of the 2-Aminothiophenol: The intermediate is converted into 4,6-dimethoxy-2-aminothiophenol. This molecule is the key precursor, as its inherent structure ensures the final product will have the desired 5,7-dimethoxy pattern after cyclization (note the change in IUPAC numbering after ring fusion).
Cyclization: The 4,6-dimethoxy-2-aminothiophenol is then reacted with a reagent like cyanogen bromide or thiourea to close the thiazole ring and install the 2-amino group, yielding the target compound, this compound.
This precursor-directed strategy is the primary method for ensuring the regioselective synthesis of specific benzothiazole isomers. rsc.orgacs.org
Green Chemistry Principles and Sustainable Synthetic Protocols
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazoles to reduce environmental impact, minimize waste, and improve energy efficiency. mdpi.com
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the formation of benzothiazoles. scielo.br Microwave irradiation provides rapid and uniform heating, which often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.net
Several protocols have been developed for the microwave-assisted synthesis of 2-aminobenzothiazoles, often under solvent-free conditions. nih.gov For example, reacting 2-aminothiophenols with aldehydes or other reagents on a solid support like zeolite or in the absence of any solvent can produce the desired benzothiazoles in minutes, whereas conventional methods might require several hours. rsc.org
| Method | Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Microwave | 2-Aminothiophenol, Aromatic Aldehydes | Ethanol, Microwave Irradiation | 1-2 minutes | Improved vs. Conventional | scielo.br |
| Microwave, Solvent-Free | 2-Mercaptobenzothiazole, Hydrazine Hydrate | NaY Zeolite, Microwave (960 W) | 7 minutes | High | |
| Microwave, Catalyst-Free | 2-Aminobenzothiazole, α-Bromoketones | Water, Microwave Irradiation | Not specified | High | nih.govrsc.org |
| Microwave | Benzylamine, 2-Bromophenyl isothiocyanate | CuI (5 mol%), Ethanol, 130 °C, Microwave | 30 minutes | 27-89% | researchgate.net |
Transition-metal catalysis has provided powerful and efficient pathways for the synthesis of 2-aminobenzothiazoles, often under milder conditions than classical methods. Palladium and copper are the most extensively used metals for these transformations. oup.comacs.org
These catalytic methods typically involve the intramolecular C-S bond formation from readily available precursors like N-(2-halophenyl)thioureas. The transition metal facilitates the cross-coupling reaction, which can be difficult to achieve otherwise, especially with less reactive aryl chlorides. oup.comoup.com
Palladium-Catalyzed Systems: Palladium catalysts, such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), are highly effective for the cyclization of N-(2-chlorophenyl)thioureas. oup.comthieme-connect.comresearchgate.net These reactions often proceed in a tandem, one-pot manner where the thiourea is formed in situ from a 2-chloroaniline, followed by the palladium-catalyzed cyclization. oup.com
Copper-Catalyzed Systems: Copper catalysts, including CuI and CuO nanoparticles, offer a more economical alternative to palladium. acs.orgrsc.orgacs.org They are widely used to catalyze the tandem reaction of 2-iodoanilines with isothiocyanates to form 2-aminobenzothiazoles under mild conditions. acs.org Ligand-free systems using CuO nanoparticles have also been developed, which simplifies purification and allows for catalyst recycling. acs.org
| Catalyst System | Starting Materials | Key Features | Yield | Reference |
|---|---|---|---|---|
| Pd(dba)₂ / t-BuOK | 2-Chloroanilines, Thiocarbamoyl chloride | Tandem reaction, tolerates unreactive C-Cl bond. | Good to Excellent | oup.comoup.comresearchgate.net |
| Pd(PPh₃)₄ / MnO₂ | N-Arylthioureas | Direct C-H functionalization, avoids halo-precursor. | Moderate to Good | acs.org |
| CuI / 1,10-phenanthroline | 2-Iodoaniline, Isothiocyanates | Tandem reaction under mild conditions (50 °C). | High | acs.org |
| CuO Nanoparticles / K₂CO₃ | o-Bromoarylthioureas | Ligand-free, heterogeneous, recyclable catalyst. | High | acs.org |
| Cu(OTf)₂ | Carbodiimide, Sodium hydrosulfide | Tandem reaction from readily available materials. | Good to Perfect | rsc.org |
Exploration of Novel Precursors and Reaction Pathways for Benzo[d]thiazol-2-amines
The synthesis of the benzothiazole scaffold is a cornerstone of heterocyclic chemistry, with the 2-aminobenzothiazole moiety, in particular, serving as a vital synthon for a diverse array of biologically active molecules. The quest for novel and efficient synthetic routes to access specifically substituted analogs, such as this compound, has led to the exploration of various precursors and reaction pathways. These investigations aim to enhance reaction yields, improve regioselectivity, and introduce functional group tolerance, thereby broadening the accessible chemical space for drug discovery and material science.
A predominant and historically significant method for the synthesis of 2-aminobenzothiazoles involves the oxidative cyclization of substituted anilines. This approach, often referred to as the Hugerschoff reaction, typically employs a substituted aniline as the starting material, which reacts with a thiocyanate salt, such as potassium or ammonium (B1175870) thiocyanate, in the presence of an oxidizing agent. Bromine in acetic acid is a classic combination for effecting this transformation.
For the specific synthesis of this compound, the logical precursor is 2,4-dimethoxyaniline (B45885). The reaction proceeds via an electrophilic attack of thiocyanogen, generated in situ from the oxidation of the thiocyanate salt, onto the electron-rich aromatic ring of the aniline. The amino group of the aniline directs the substitution to the ortho and para positions. In the case of 2,4-dimethoxyaniline, the position ortho to the amino group and meta to both methoxy groups is activated for thiocyanation. Following the formation of the thiocyanate intermediate, an intramolecular cyclization occurs, where the amino group attacks the carbon of the thiocyanate moiety, leading to the formation of the thiazole ring fused to the benzene ring.
An alternative and often complementary pathway involves the pre-synthesis of a substituted phenylthiourea, followed by an oxidative cyclization. In this strategy, 2,4-dimethoxyaniline would first be converted to N-(2,4-dimethoxyphenyl)thiourea. This can be achieved by reacting the aniline with an isothiocyanate, such as benzoyl isothiocyanate, followed by hydrolysis, or through other established methods for thiourea formation. The subsequent cyclization of the N-(2,4-dimethoxyphenyl)thiourea to yield this compound is then typically accomplished using an oxidizing agent like bromine in a suitable solvent. This two-step approach can sometimes offer advantages in terms of controlling regioselectivity and avoiding potential side reactions associated with the direct thiocyanation of highly activated anilines.
Recent advancements in synthetic methodology have also focused on developing greener and more efficient reaction conditions. This includes the exploration of solid-phase synthesis techniques and the use of milder and more selective oxidizing agents to replace elemental bromine. Furthermore, mechanochemical methods, utilizing ball-milling to conduct reactions in the absence of a solvent, are emerging as a sustainable alternative for the synthesis of thiourea precursors and their subsequent cyclization.
The functionalization of the resulting this compound opens up further avenues for creating diverse derivatives. The exocyclic amino group at the 2-position is highly reactive and can readily undergo a variety of transformations, including acylation, alkylation, and the formation of Schiff bases. These reactions allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical and biological properties.
Below are data tables summarizing the key precursors and reaction conditions for the synthesis of substituted 2-aminobenzothiazoles, based on analogous and established synthetic routes.
| Precursor | Structure | Resulting Substitution Pattern | Typical Reaction |
|---|---|---|---|
| 2,4-Dimethoxyaniline | 5,7-Dimethoxy | Direct Thiocyanation and Cyclization | |
| N-(2,4-dimethoxyphenyl)thiourea | Structure not available | 5,7-Dimethoxy | Oxidative Cyclization |
| 4-Substituted Anilines | General structure with a substituent at the 4-position | 6-Substituted | Direct Thiocyanation and Cyclization |
| Reaction Pathway | Reagents | Solvent | General Conditions | Reference |
|---|---|---|---|---|
| Direct Thiocyanation and Cyclization | Substituted Aniline, KSCN or NH4SCN, Br2 | Glacial Acetic Acid | Room temperature or gentle heating | stackexchange.comrjpbcs.com |
| Oxidative Cyclization of Phenylthiourea | Substituted Phenylthiourea, Br2 | Chloroform or Acetic Acid | Mild conditions | rjpbcs.com |
| Mechanochemical Synthesis of Thiourea | Aniline derivative, Isothiocyanate | Solvent-free (Ball-milling) | Room temperature | beilstein-journals.org |
Advanced Characterization and Structural Elucidation of 5,7 Dimethoxybenzo D Thiazol 2 Amine Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-aminobenzothiazole (B30445) derivatives, NMR is crucial for confirming the substitution pattern on the aromatic ring and the nature of the groups attached to the C2-amine. acs.orgnih.gov
¹H NMR Spectroscopy
In the ¹H NMR spectrum of a 5,7-dimethoxy-substituted 2-aminobenzothiazole, distinct signals are expected to confirm the structure. The aromatic protons on the benzothiazole (B30560) ring, influenced by the electron-donating methoxy (B1213986) groups and the heterocyclic system, would appear as specific multiplets or singlets in the aromatic region (typically δ 6.0-8.0 ppm). The single proton situated between the two methoxy groups at position C6 would likely appear as a distinct singlet. The protons of the two methoxy groups (-OCH₃) would each produce a sharp singlet, typically in the δ 3.5-4.0 ppm range. The amine (-NH₂) protons would present a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
For example, in a study of related N-(1,3-benzothiazol-2-yl) acetamide (B32628) derivatives, aromatic protons were observed in the δ 7.20–7.90 ppm range, while amine (amide NH) protons appeared as singlets further downfield around δ 10.54 ppm. nih.gov
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, with a signal for each unique carbon atom in the molecule. For 5,7-Dimethoxybenzo[d]thiazol-2-amine, characteristic signals would include those for the two methoxy carbons (around δ 55-60 ppm). The carbons of the aromatic ring would resonate in the δ 100-150 ppm region, with the carbons directly attached to the oxygen atoms (C5 and C7) shifted significantly downfield. The carbon atoms of the thiazole (B1198619) ring (C2, C3a, C7a) have distinct chemical shifts, with the C2 carbon, bonded to two nitrogen atoms and a sulfur atom, typically appearing far downfield (often >160 ppm). For instance, in a series of N,N-diethylbenzo[d]thiazol-2-amine analogs, the C2 carbon was observed in the range of δ 166-168 ppm. rsc.org
A representative data table for a generic 2-aminobenzothiazole derivative is shown below, illustrating the typical chemical shift ranges.
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic-H | 7.0 - 8.0 (multiplets, doublets) | 115 - 155 |
| Amine-H (NH₂) | Variable (broad singlet) | - |
| Methoxy-H (OCH₃) | 3.8 - 4.0 (singlet) | 55 - 60 |
| C2 (Amine-bearing) | - | >165 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending) at specific frequencies. These frequencies are characteristic of the bonds within the molecule.
For this compound and its analogs, the IR spectrum would display several key absorption bands confirming its structure:
N-H Stretching: The primary amine (-NH₂) group typically shows two distinct stretching bands in the region of 3300-3500 cm⁻¹. The presence of two bands is characteristic of a primary amine.
C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups is observed just below 3000 cm⁻¹.
C=N Stretching: The carbon-nitrogen double bond within the thiazole ring gives rise to a strong absorption band around 1600-1650 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.
C-O Stretching: The aryl-alkyl ether linkage of the methoxy groups produces strong, characteristic bands in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
C-S Stretching: The carbon-sulfur bond vibration is typically weaker and found in the fingerprint region, around 600-800 cm⁻¹.
In a study characterizing novel 2-aminobenzothiazole derivatives, FT-IR analysis showed characteristic peaks for N-H stretching (3091, 3327 cm⁻¹), C=N stretching (1651 cm⁻¹), and aromatic C-H bonds (2947 cm⁻¹). acs.orgnih.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Methoxy Group (Ar-OCH₃) | C-H Stretch | 2850 - 2960 |
| Thiazole Ring | C=N Stretch | 1600 - 1650 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aryl Ether (Ar-O-CH₃) | C-O Stretch | 1200 - 1275 & 1000 - 1075 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas. This precision is critical for confirming the identity of a newly synthesized compound.
For this compound (C₉H₁₀N₂O₂S), the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ would be used to compare against the experimental value obtained from the HRMS instrument (e.g., ESI-TOF). A close match between the theoretical and experimental mass (typically within 5 ppm) provides strong evidence for the proposed molecular formula.
For instance, the HRMS (ESI-TOF) analysis of a related compound, 6-methoxy-N,N-diethylbenzo[d]thiazol-2-amine, yielded an experimental [M+H]⁺ value of 237.1059, which was in excellent agreement with the calculated value of 237.1056 for its molecular formula C₁₂H₁₇N₂OS. rsc.org
| Compound | Formula | Adduct | Calculated m/z | Found m/z |
| N-methyl-N-phenylnaphtho[2,1-d]thiazol-2-amine | C₁₈H₁₅N₂S | [M+H]⁺ | 291.0950 | 291.0948 rsc.org |
| 6-bromo-N,N-diethylbenzo[d]thiazol-2-amine | C₁₁H₁₄BrN₂S | [M+H]⁺ | 285.0056 | 285.0059 rsc.org |
| N,N-dibutylnaphtho[2,1-d]thiazol-2-amine | C₁₉H₂₅N₂S | [M+H]⁺ | 313.1733 | 313.1730 rsc.org |
X-ray Crystallography for Solid-State Molecular Architecture (if applicable to analogs)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions.
While data for this compound itself may not be widely available, studies on analogs demonstrate the power of this technique. For example, the X-ray crystal structure of 2-aminobenzothiazolinium nitrate (B79036) has been determined, providing detailed insights into its bond parameters and the amino-imino tautomerism. researchgate.net Similarly, crystal structures of 2-aminobenzothiazole derivatives bound to biological targets like the PI3Kγ enzyme have been resolved, elucidating the specific interactions that govern their activity. nih.gov These studies confirm the planar nature of the benzothiazole ring system and reveal how substituents and intermolecular forces, such as hydrogen bonding, dictate the packing of molecules in the crystal lattice. researchgate.netresearchgate.net
Chromatographic and Spectroscopic Purity Assessment Techniques (e.g., HPLC, LC-MS, UPLC)
Ensuring the purity of a chemical compound is paramount for reliable scientific research. A variety of chromatographic techniques are used to separate the target compound from any unreacted starting materials, byproducts, or other impurities.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis. A solution of the compound is passed through a column packed with a stationary phase under high pressure. Different components in the mixture interact differently with the stationary phase, causing them to elute at different times. A detector (e.g., UV-Vis) records the signal, producing a chromatogram. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks. For many 2-aminobenzothiazole-based inhibitors, purity is confirmed to be >95% by HPLC analysis. nih.govjyoungpharm.org
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.govnih.gov As components elute from the chromatography column, they are introduced into the mass spectrometer, which provides mass information for each separated peak. This confirms both the retention time and the molecular weight of the target compound, offering a higher degree of confidence in both identity and purity. acs.orgnih.gov LC-MS methods have been developed for the analysis of various 2-substituted benzothiazoles in complex matrices. nih.govnih.gov
Ultra-Performance Liquid Chromatography (UPLC) is an advancement on HPLC that uses smaller stationary phase particles (<2 μm) and higher pressures. nih.govtaylorfrancis.com This results in significantly faster analysis times, better resolution, and increased sensitivity, making it a powerful tool for high-throughput purity assessment of heterocyclic amine libraries. nih.govtaylorfrancis.com
| Technique | Principle | Application |
| HPLC | Separation based on differential partitioning between mobile and stationary phases. | Quantitative purity assessment (% area). |
| LC-MS | Combines HPLC separation with mass-based detection. | Purity confirmation and simultaneous molecular weight verification. nih.gov |
| UPLC | HPLC with smaller particles and higher pressure. | Rapid, high-resolution separations and purity analysis. nih.gov |
Pharmacological and Biological Activity Spectrum of 5,7 Dimethoxybenzo D Thiazol 2 Amine Derivatives
Enzymatic Inhibition Profiles
Derivatives of 5,7-Dimethoxybenzo[d]thiazol-2-amine have been investigated for their ability to inhibit a range of enzymes implicated in various pathological conditions. These interactions are often highly specific, paving the way for the development of targeted therapeutic agents.
Monoamine oxidases (MAO) are enzymes crucial for the metabolism of monoamine neurotransmitters. The two isoforms, MAO-A and MAO-B, are significant targets in the treatment of neurological disorders such as depression and Parkinson's disease. Research has shown that various 2-substituted benzothiazole (B30560) derivatives exhibit inhibitory activity against both MAO-A and MAO-B.
Studies on a series of 2-(5-substituted-benzothiazol-2-ylsulfanyl)-N-(substitutedbenzyl)-N-(4-substitutedphenyl) acetamide (B32628) derivatives revealed that most of these compounds displayed more selective and potent inhibition of MAO-B over MAO-A. researchgate.netnih.gov For instance, compound 4h from this series emerged as the most potent inhibitor against both isoforms, with IC50 values of 17.00 µM for MAO-A and 2.95 µM for MAO-B. researchgate.net Kinetic studies of compound 4h indicated a mixed-type inhibition of MAO-B. nih.gov
Another study focusing on novel benzothiazole-hydrazone derivatives also demonstrated a selectivity towards human MAO-B (hMAO-B). uokerbala.edu.iq Compound 3e in this series was identified as the most active, with a remarkable IC50 value of 0.060 µM against hMAO-B. uokerbala.edu.iq Furthermore, research into 2-methylbenzo[d]thiazole derivatives confirmed the potent and selective inhibition of human MAO-B, with all tested compounds showing IC50 values below 0.017 µM. researchgate.net The most potent MAO-B inhibitor from this series, compound 4d , had an IC50 value of 0.0046 µM. researchgate.net
These findings underscore the potential of the benzothiazole scaffold in designing selective MAO-B inhibitors, which are particularly valuable in the management of Parkinson's disease.
| Compound Series | Derivative | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
|---|---|---|---|---|
| 2-(5-substituted-benzothiazol-2-ylsulfanyl)-N-(substitutedbenzyl)-N-(4-substitutedphenyl) acetamides | 4h | 17.00 | 2.95 | researchgate.net |
| Benzothiazole-hydrazones | 3e | > 50% inhibition at 10⁻⁴ M | 0.060 | uokerbala.edu.iq |
| 2-methylbenzo[d]thiazole derivatives | 4d | > 0.017 µM | 0.0046 | researchgate.net |
| 2-methylbenzo[d]thiazole derivatives | 5e | 0.132 | > 0.017 µM | researchgate.net |
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histones and other proteins. Their dysregulation is linked to various diseases, including cancer and neurodegenerative disorders. Benzothiazole derivatives have emerged as promising HDAC inhibitors.
A study on benzothiazole-bearing compounds identified a potent pan-HDAC inhibitor, compound 26 . core.ac.uk This compound was found to effectively inhibit several HDACs, with a particularly high sensitivity towards HDAC6. The IC50 values for compound 26 were less than 150 nM for HDAC1 and HDAC2, and a notable 11 nM for HDAC6. core.ac.uk This suggests a mechanism that involves interaction with the zinc-containing active site of the enzyme, a common feature for many HDAC inhibitors. The benzothiazole moiety in these inhibitors often serves as a cap group that interacts with the surface of the enzyme, while a linker connects it to a zinc-binding group.
Another study on benzothiazole-containing hydroxamic acids also reported potent HDAC inhibitory effects. nih.gov The hydroxamic acid moiety is a well-known zinc-binding group, and its incorporation into a benzothiazole scaffold resulted in compounds with significant anticancer cytotoxicity. nih.govaurorabiomed.com.cn Molecular docking studies of these compounds revealed that they have a higher affinity for HDAC8 compared to the known inhibitor SAHA. nih.gov
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC6 IC50 (nM) | Reference |
|---|---|---|---|---|
| Compound 26 | <150 | <150 | 11 | core.ac.uk |
Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which are involved in inflammation, pain, and fever. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated during inflammation. The selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammatory conditions with fewer gastrointestinal side effects associated with non-selective NSAIDs.
Research on 2-aryl-pyrrolo[2,1-b]benzothiazoles has shown that these compounds can act as selective or dual inhibitors of cyclooxygenases and 5-lipoxygenase. nih.gov Generally, these compounds were found to inhibit 5-lipoxygenase more effectively than cyclooxygenase, although one compound was identified as a balanced dual inhibitor. nih.gov Studies on 2-(trimethoxyphenyl)-thiazole derivatives also demonstrated their potential as COX inhibitors. mdpi.com While many of the tested compounds inhibited both COX-1 and COX-2, some exhibited a degree of selectivity for COX-2. mdpi.com
While the broader class of thiazole (B1198619) and benzothiazole derivatives has shown promise in COX inhibition, specific studies on this compound derivatives with detailed IC50 values for COX-1 and COX-2 are not extensively documented in the available literature. Further research is needed to elucidate the selective COX inhibitory potential of this particular subclass of compounds.
Glutaminyl cyclase (QC) is involved in the N-terminal cyclization of glutamine residues of several peptides and proteins, a process implicated in the pathogenesis of Alzheimer's disease. Pteridine reductase-1 (PTR1) is an enzyme found in trypanosomatid parasites that provides a bypass for the inhibition of dihydrofolate reductase, a key target for antiparasitic drugs.
The 2-amino-benzo[d]thiazole scaffold has been identified as a promising starting point for the development of PTR1 inhibitors. mdpi.comnih.gov A study involving the design and synthesis of 42 new benzothiazoles led to the identification of several derivatives with improved enzymatic activity against Trypanosoma brucei PTR1 (TbPTR1) and Leishmania major PTR1 (LmPTR1). mdpi.com Some of these compounds exhibited TbPTR1 IC50 values as low as 0.35 µM and LmPTR1 IC50 values of 1.9 µM. mdpi.com
Regarding glutaminyl cyclase, while inhibitors based on heterocyclic scaffolds like benzimidazole (B57391) have been reported, specific research detailing the modulatory activity of this compound derivatives on QC is limited in the current scientific literature. nih.govnih.gov
| Compound Series | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 2-amino-benzo[d]thiazole derivatives | TbPTR1 | 0.35 | mdpi.com |
| 2-amino-benzo[d]thiazole derivatives | LmPTR1 | 1.9 | mdpi.com |
Ion Channel Modulatory Activity (e.g., Kv7.2/7.3 Channel Activation by Analogues)
Voltage-gated potassium channels of the Kv7 family, particularly the heteromeric Kv7.2/7.3 channels, are crucial for regulating neuronal excitability. Activators or openers of these channels can hyperpolarize neuronal membranes, thereby reducing firing rates, which is a therapeutic strategy for conditions like epilepsy and neuropathic pain.
While there is extensive research on Kv7.2/7.3 channel openers with various chemical scaffolds, there is a notable lack of specific studies on analogues of this compound as activators of these channels in the currently available scientific literature. Research in this area has focused on other heterocyclic structures, such as benzimidazoles, which have shown selectivity for KCNQ2/3 channels. researchgate.net Given the therapeutic importance of Kv7.2/7.3 channel modulation, exploring the potential of this compound derivatives in this context could be a fruitful area for future investigation.
Antimicrobial Research Applications
The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Benzothiazole derivatives have been extensively studied for their antibacterial and antifungal properties. The 2-aminobenzothiazole (B30445) core is a common feature in many compounds with significant antimicrobial activity.
A variety of 2-substituted benzothiazole derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govmdpi.combenthamdirect.com For instance, one study reported that a 6-fluoro substituted benzothiazole derivative exhibited maximum activity against all tested microorganisms with a zone of inhibition of 17.1-18.5 mm and a minimum inhibitory concentration (MIC) value of 1.1-1.5 µg/mL. benthamdirect.com Another study on heteroaryl derivatives of benzothiazole found that compound 2j was the most potent, with MIC values ranging from 0.23–0.94 mg/mL against various bacterial strains. mdpi.com
The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential microbial processes. Some benzothiazole derivatives have been shown to suppress the activity of enzymes like Escherichia coli dihydroorotase and inhibit the dimorphic transition of Candida albicans. nih.gov
| Compound Series | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 6-fluoro substituted benzothiazole | Various bacteria and fungi | 1.1-1.5 | benthamdirect.com |
| Heteroaryl benzothiazole (Compound 2j) | Various bacteria | 230-940 | mdpi.com |
| Benzothiazole derivative (Compound 3) | Escherichia coli | 25 | nih.gov |
| Benzothiazole derivative (Compound 4) | Escherichia coli | 25 | nih.gov |
| Benzothiazole derivative (Compound 3) | Staphylococcus aureus | 50 | nih.gov |
| Benzothiazole derivative (Compound 4) | Staphylococcus aureus | 50 | nih.gov |
| Benzothiazole derivative (Compound 3) | Candida albicans | 25 | nih.gov |
| Benzothiazole derivative (Compound 4) | Candida albicans | 50 | nih.gov |
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
The benzothiazole scaffold is a key component in compounds exhibiting notable antibacterial properties. Research has shown that derivatives of this structure demonstrate varied efficacy against both Gram-positive and Gram-negative bacterial strains. The antibacterial effect is often influenced by the specific functional groups attached to the core benzothiazole ring. nih.gov
For instance, certain dichloropyrazole-based benzothiazole analogues have shown better inhibitory activity against both Gram-positive (MIC = 0.0156–0.25 µg/mL) and Gram-negative strains (MIC = 1–4 µg/ml) when compared to the standard drug novobiocin. nih.gov The presence of a methoxy (B1213986) thiophene-3-yl moiety at the 7th position of the benzothiazole was found to enhance this activity. nih.gov Similarly, pyrimidine (B1678525) and pyrrole (B145914) analogues of benzothiazole have been found to be highly active, with some compounds showing greater inhibition against Gram-positive bacteria like S. aureus (MIC = 8 µmol L−1) and Streptococcus pneumonia (MIC = 4 µmol L–1) than the reference drug cefotaxime. nih.gov
Other studies have synthesized benzothiazole derivatives combined with isatin (B1672199), which displayed better activity against Gram-negative strains. nih.gov One such compound exhibited excellent activity against E. coli (MIC = 3.1 μg/ml) and P. aeruginosa (MIC = 6.2 μg/ml), surpassing the efficacy of ciprofloxacin. nih.gov However, not all derivatives show broad-spectrum activity; some exhibit weak or moderate effects, and others may be potent against specific strains while being ineffective against others. researchgate.netnih.gov For example, a series of 4,5,6,7-tetrahydrobenzo[1,2-d]thiazoles showed limited activity at a concentration of 50 μM against strains like E. coli, P. aeruginosa, E. faecalis, and S. aureus. nih.gov
Table 1. Antibacterial Activity of Selected Benzothiazole Derivatives| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Dichloropyrazole-based benzothiazole analogues | Gram-positive strains | 0.0156–0.25 µg/mL | nih.gov |
| Dichloropyrazole-based benzothiazole analogues | Gram-negative strains | 1–4 µg/ml | nih.gov |
| Benzothiazole clubbed isatin derivative (41c) | E. coli | 3.1 μg/ml | nih.gov |
| Benzothiazole clubbed isatin derivative (41c) | P. aeruginosa | 6.2 μg/ml | nih.gov |
| Pyrimidine analogue of benzothiazole (78a) | S. aureus | 8 µmol L−1 | nih.gov |
| Pyrimidine analogue of benzothiazole (78a) | Streptococcus pneumonia | 4 µmol L–1 | nih.gov |
Antifungal and Antiprotozoal Investigations
Thiazole and its derivatives are recognized for their broad biological significance, including antifungal and antiprotozoal activities. mdpi.com The versatility of the thiazole nucleus makes it a valuable scaffold in the design of new antimicrobial agents. researchgate.net
In antifungal research, novel series of 1,3-thiazole derivatives have been synthesized and evaluated for their efficacy against pathogenic Candida strains. nih.govmdpi.com Studies have shown that 2-hydrazinyl-thiazole derivatives, particularly those with a lipophilic para-substituent, are promising anti-Candida agents. nih.gov For example, certain 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives exhibited significantly lower Minimum Inhibitory Concentration (MIC) values against Candida albicans (as low as 3.9 μg/mL) compared to the standard drug fluconazole (B54011) (15.62 μg/mL). nih.govmdpi.com The presence of a C2-hydrazone linkage appears to enhance the antifungal potency. mdpi.com
The thiazole scaffold is also a component of various compounds with antiprotozoal activity. mdpi.com While specific studies focusing solely on this compound derivatives are less common in the provided literature, the general class of thiazoles is well-established for its potential in combating protozoal infections. mdpi.com This encourages further investigation into specific derivatives for these applications.
Table 2. Antifungal Activity of Selected Thiazole Derivatives against Candida albicans| Compound/Derivative Class | Activity (MIC) | Reference Drug (Fluconazole) MIC | Reference |
|---|---|---|---|
| 2-Hydrazinyl-thiazole derivative (7a) | 3.9 μg/mL | 15.62 μg/mL | nih.gov |
| 2-Hydrazinyl-thiazole derivative (7b) | 3.9 μg/mL | 15.62 μg/mL | nih.gov |
| 2-Hydrazinyl-thiazole derivative (7c) | 3.9 μg/mL | 15.62 μg/mL | nih.gov |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivative (7e) | 3.9 μg/mL | 15.62 μg/mL | mdpi.com |
Antiviral Efficacy Studies (e.g., SARS-CoV-2 Main Protease Affinity)
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. chemistryviews.orgmdpi.com Thiazole-based derivatives have been designed and evaluated as inhibitors of this essential enzyme. nih.govnih.gov
In one study, new analogs of nitazoxanide, a drug with known antiviral properties, were synthesized. nih.govnih.gov Among these, N-(substituted-thiazol-2-yl)cinnamamide derivatives were identified as the most active compounds against the SARS-CoV-2 main protease. nih.govnih.gov Molecular modeling studies revealed that these compounds interact with key amino acid residues in the enzyme's active site, such as Gln189, Glu166, and His41, through hydrogen bonds and arene-arene interactions. nih.govnih.gov An additional arene-arene interaction between a substituted benzo[d]thiazole moiety and His41 was observed for some of the most potent compounds. nih.gov
Another investigation into thiazole/thiadiazole/benzothiazole-based thiazolidin-4-one derivatives identified several compounds with significant inhibitory activity against the SARS-CoV-2 main protease, with IC50 values ranging from 0.01 to 34.4 μM. researchgate.net These findings highlight the potential of thiazole-containing structures as promising templates for the development of novel COVID-19 therapeutics. researchgate.net
Table 3. Inhibitory Activity of Thiazole Derivatives against SARS-CoV-2 Main Protease (Mpro)| Compound/Derivative Class | Activity (IC50) | Reference |
|---|---|---|
| N-(substituted-thiazol-2-yl)cinnamamide analog (Compound 19) | 22.61 µM | nih.govnih.gov |
| N-(substituted-thiazol-2-yl)cinnamamide analog (Compound 20) | 14.7 µM | nih.govnih.gov |
| N-(substituted-thiazol-2-yl)cinnamamide analog (Compound 21) | 21.99 µM | nih.govnih.gov |
| Thiazolidin-4-one derivative (k3) | 0.01 μΜ | researchgate.net |
| Thiazolidin-4-one derivative (c1) | within 0.01–34.4 μΜ | researchgate.net |
Anticancer Research Directions
The thiazole ring is a privileged scaffold in medicinal chemistry, and its derivatives have been extensively investigated as potential antitumor agents. mdpi.comresearchgate.net These compounds are known to inhibit cancer cell growth and proliferation through various mechanisms. researchgate.net Modifications on the aminothiazole structure, in particular, have yielded compounds with significant activity against various cancer cell lines. researchgate.net
Mechanisms of Cell Growth Inhibition and Apoptosis Induction
A primary mechanism through which thiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net The unregulated proliferation of cells is a hallmark of cancer, and agents that can trigger apoptosis in tumor cells are considered significant in cancer therapy. nih.gov
Novel 2-amino-5-benzylthiazole derivatives have been shown to induce apoptosis in human leukemia cells. ukrbiochemjournal.org These compounds were found to cause the cleavage of PARP1 and caspase-3, key proteins in the apoptotic pathway. ukrbiochemjournal.org Furthermore, they increased the levels of the pro-apoptotic protein Bim and the endonuclease EndoG, while decreasing the level of the anti-apoptotic protein Bcl-2. nih.govukrbiochemjournal.org These actions lead to DNA single-strand breaks and fragmentation in leukemia cells, ultimately causing cell death without direct DNA binding or intercalation. ukrbiochemjournal.org Similarly, other studies have demonstrated that thiazole derivatives can arrest the cell cycle at specific phases, such as G0/G1 or G2/M, preventing cancer cell proliferation. researchgate.netnih.gov
Interactions with Oncogenic Receptors (e.g., Human Epidermal Growth Factor Receptor - HER)
Targeting specific oncogenic receptors is a key strategy in modern cancer therapy. The Human Epidermal Growth Factor Receptor (HER) is an important target, and benzo[d]thiazol-2-amine derivatives have been explored as potential inhibitors of this enzyme. nih.govresearchgate.net
Molecular docking studies have been employed to evaluate the binding affinity of these derivatives with the HER enzyme. nih.govresearchgate.net These simulations analyze potential drug-DNA and drug-enzyme interactions, focusing on factors like hydrogen bonding and binding energies. nih.gov In one study, two synthesized benzo[d]thiazol-2-amine derivatives (referred to as compounds 2 and 3) exhibited high binding affinities to the HER enzyme. nih.gov Compound 2, in particular, showed the highest affinity with docking scores of -10.4, -9.9, and -9.8 kcal/mol for its top three binding poses. nih.govresearchgate.net These strong binding affinities suggest that such compounds could effectively interact with and inhibit the HER enzyme, highlighting their potential as candidates for cancer therapy. nih.gov
Table 4. Molecular Docking Scores of Benzo[d]thiazol-2-amine Derivatives with HER Enzyme| Compound | Binding Affinity (Docking Score in kcal/mol) | Reference |
|---|---|---|
| Compound 2 (Top Pose 1) | -10.4 | nih.govresearchgate.net |
| Compound 2 (Top Pose 2) | -9.9 | nih.govresearchgate.net |
| Compound 2 (Top Pose 3) | -9.8 | nih.govresearchgate.net |
| Compound 3 | Higher than Compound 1 | nih.govresearchgate.net |
Evaluation of Antitumor Potential in Cancer Cell Lines
The antitumor potential of this compound derivatives and related compounds is extensively evaluated through in vitro screening against various human cancer cell lines. These assays determine the cytotoxic effects of the compounds and quantify their potency, often expressed as the half-maximal inhibitory concentration (IC50).
For example, novel aminothiazole-paeonol derivatives have demonstrated significant anticancer potential, particularly against human gastric adenocarcinoma (AGS) and human colorectal adenocarcinoma (HT-29) cells. semanticscholar.org One derivative, N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide, was identified as the most potent, with IC50 values of 4.0 µM for AGS cells and 4.4 µM for HT-29 cells. semanticscholar.org Another study on a disoindolinyl pyrano[2,3-d] thiazole derivative (DIPTH) found it to have strong cytotoxic activity against liver cancer (HepG-2) and breast cancer (MCF-7) cells, with IC50 values of 14.05 µg/mL and 17.77 µg/mL, respectively. nih.gov These results indicate that thiazole-based compounds can exhibit potent and sometimes selective cytotoxic activity against different types of cancer. researchgate.netnih.gov
Table 5. Cytotoxic Activity (IC50) of Selected Thiazole Derivatives in Various Cancer Cell Lines| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide (13c) | AGS (Gastric Adenocarcinoma) | 4.0 µM | semanticscholar.org |
| N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide (13c) | HT-29 (Colorectal Adenocarcinoma) | 4.4 µM | semanticscholar.org |
| N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide (13c) | HeLa (Cervical Cancer) | 5.8 µM | semanticscholar.org |
| 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide (13d) | AGS (Gastric Adenocarcinoma) | 7.2 µM | semanticscholar.org |
| Disoindolinyl pyrano[2,3-d] thiazole (DIPTH) | HepG-2 (Liver Cancer) | 14.05 µg/mL | nih.gov |
| Disoindolinyl pyrano[2,3-d] thiazole (DIPTH) | MCF-7 (Breast Cancer) | 17.77 µg/mL | nih.gov |
| Disoindolinyl pyrano[2,3-d] thiazole (DIPTH) | HeLa (Cervical Cancer) | 29.65 µg/mL | nih.gov |
| Disoindolinyl pyrano[2,3-d] thiazole (DIPTH) | HCT-116 (Colon Carcinoma) | 32.68 µg/mL | nih.gov |
Anti-inflammatory and Analgesic Pathway Modulation
There is a lack of specific research findings on the anti-inflammatory and analgesic pathway modulation of this compound. Studies on related benzothiazole derivatives have shown that this class of compounds can exhibit anti-inflammatory and analgesic effects, often attributed to the inhibition of enzymes such as cyclooxygenase (COX). researchgate.netpreprints.org For instance, certain synthesized benzo[d]thiazol-2-amine derivatives have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes, which are key mediators of inflammation and pain. researchgate.netpreprints.org However, without direct experimental data on the 5,7-dimethoxy derivative, its specific mechanisms and potency in modulating these pathways remain uncharacterized.
The general structure of 2-aminobenzothiazole has been a scaffold for the development of compounds with a variety of biological activities. nih.govnih.gov The nature and position of substituents on the benzene (B151609) ring can significantly influence the pharmacological profile of the resulting molecule. nih.gov Despite this, dedicated studies on the anti-inflammatory and analgesic properties of the 5,7-dimethoxy substituted variant are not present in the available scientific literature.
Biochemical Probe Applications
Information regarding the application of this compound as a biochemical probe is not available in the current scientific literature. The benzothiazole core is known to be a part of various fluorescent molecules, and some of its derivatives have been explored as fluorescent probes for detecting biologically relevant analytes. The inherent fluorescence of the benzothiazole structure makes it a candidate for such applications. However, the specific use of the 5,7-dimethoxy derivative in this context has not been documented.
Structure Activity Relationship Sar and Lead Optimization Strategies for 5,7 Dimethoxybenzo D Thiazol 2 Amine Derivatives
Systematic Modification of the Benzo[d]thiazole Scaffold and its Substituents
The benzothiazole (B30560) ring system is a versatile scaffold in drug discovery, and its biological activity can be finely tuned by altering its substitution pattern. benthamscience.comnih.gov SAR investigations have consistently shown that substitutions at the C-2 and C-6 positions of the benzothiazole core are particularly important for modulating the pharmacological properties of these compounds. researchgate.net
Modifications typically fall into three categories:
The 2-amino group: The 2-amino position is a key site for modification. Acylation of this group to form amides is a common strategy. For instance, a series of 2-aminothiazoles showed that introducing substituted benzoyl groups at the N-2 position could improve antitubercular activity significantly. nih.gov
The Benzene (B151609) Ring: Substituents on the benzene portion of the scaffold dramatically influence activity. Electron-withdrawing groups, such as a chloro group at position 5 or a nitro group, have been shown to affect the antiproliferative activity of benzothiazole derivatives. mdpi.comnih.gov In other cases, electron-donating groups like methoxy (B1213986) substituents have been explored. nih.govresearchgate.net
The Thiazole (B1198619) Ring: While the core thiazole ring is often considered less tolerant to modification, exploring substitutions at positions 4 and 5 can yield valuable SAR insights. nih.govnih.gov
The following table summarizes SAR findings from related benzothiazole derivatives, illustrating the effect of various substitutions.
| Scaffold/Derivative | Modification | Biological Target/Activity | Key SAR Finding | Reference |
| Benzo[d]thiazol-2(3H)-one | Linker length variation between the core and an azepane ring. | Sigma (σ) receptors | Shorter alkyl chains (3-4 carbons) led to higher σ1 affinity and selectivity. | u-tokyo.ac.jp |
| 2-Aminothiazole | Introduction of substituted benzoyl groups at the 2-amino position. | Mycobacterium tuberculosis | A 3-chlorobenzoyl group resulted in a highly potent analogue with a MIC of 0.024 μM. | nih.gov |
| Sorafenib Analogues (with benzothiazole) | Phenyl disubstitution (e.g., 3,4-disubstituted phenyl). | Anti-proliferative (Renal Cell Carcinoma) | The presence of a urea (B33335) spacer and phenyl disubstitution was crucial for anti-proliferative activity. | nih.gov |
| 2-Styrylbenzothiazoles | Catechol moiety (dihydroxy) on the styryl ring. | Antioxidant / 5-Lipoxygenase (5-LO) Inhibition | The catechol group conferred significant antioxidant potential and potent 5-LO inhibitory action. | nih.gov |
Impact of the Dimethoxy Moiety on Biological Target Selectivity and Potency
The two methoxy groups at the C-5 and C-7 positions of 5,7-dimethoxybenzo[d]thiazol-2-amine are critical determinants of its physicochemical properties and, consequently, its biological activity. Methoxy groups are electron-donating and can increase the electron density of the aromatic ring, which may influence interactions with biological targets. chemrxiv.org
The primary impacts of the dimethoxy moiety include:
Receptor Binding and Selectivity: The position of methoxy groups can influence receptor binding and selectivity. In the development of cannabinoid CB2 receptor ligands, methoxylated benzothiazole derivatives were synthesized to enhance selectivity over the CB1 receptor. nih.gov The methoxy groups can act as hydrogen bond acceptors and their specific placement can facilitate precise interactions within a receptor's binding pocket.
Lipophilicity and Bioavailability: Methoxy groups generally decrease the lipophilicity of a compound compared to an unsubstituted ring, which can affect properties like aqueous solubility and metabolic stability. chemrxiv.org This modulation of lipophilicity is a key strategy in lead optimization to achieve a balance between potency and favorable pharmacokinetic properties.
Metabolic Stability: Aromatic rings rich in electrons, such as those with methoxy substituents, can be susceptible to metabolic oxidation. chemrxiv.orgcambridgemedchemconsulting.com However, the strategic placement of these groups can also block sites of metabolism, potentially increasing the compound's half-life.
Conformational Effects: The steric bulk of the methoxy groups can influence the preferred conformation of the molecule, which can be critical for fitting into a specific binding site.
Studies on related compounds, such as 3,5-dimethoxystilbene, have shown that the dimethoxy substitution pattern is key to certain biological activities, including larvicidal and antifungal effects, highlighting the importance of this specific arrangement. nih.gov
Rational Design Based on In Silico and In Vitro Data
The optimization of this compound derivatives heavily relies on a synergistic approach combining computational (in silico) and experimental (in vitro) methods. This rational design process accelerates the discovery of potent and selective compounds while minimizing the synthesis of less promising analogues.
In Silico Modeling: Molecular docking is a primary computational tool used to predict how a ligand binds to the active site of a target protein. mdpi.comchemrxiv.org For benzothiazole derivatives, docking studies have been employed to predict binding affinities and modes of interaction with enzymes like COX-1, COX-2, and the Human Epidermal Growth Factor Receptor (HER). benthamscience.commdpi.comchemrxiv.org These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to biological activity. chemrxiv.org Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful tool that correlates the physicochemical properties of a series of compounds with their biological activities to build predictive models. researchgate.net
In Vitro Evaluation: The predictions from in silico models are validated through in vitro experiments. Synthesized compounds are tested in biochemical assays (e.g., enzyme inhibition assays) and cell-based assays (e.g., cytotoxicity assays against cancer cell lines). nih.govnih.gov For example, in vitro evaluation of benzothiazole derivatives for COX-1 and COX-2 enzyme inhibitory activities helped identify compounds with significant anti-inflammatory potential. benthamscience.com The data from these experiments provide crucial feedback for the next cycle of design and optimization.
The following table presents data from a study where in silico docking and in vitro testing were used to evaluate benzothiazole derivatives as COX inhibitors.
| Compound ID | Docking Score (COX-1) (kcal/mol) | Docking Score (COX-2) (kcal/mol) | In Vitro IC₅₀ (COX-1) (µM) | In Vitro IC₅₀ (COX-2) (µM) | Reference |
| G3 | -8.12 | -9.03 | - | - | benthamscience.comcambridgemedchemconsulting.com |
| G4 | -8.01 | -8.74 | - | - | benthamscience.comcambridgemedchemconsulting.com |
| G6 | -8.23 | -9.11 | - | - | benthamscience.comcambridgemedchemconsulting.com |
| G8 | -8.34 | -9.21 | - | - | benthamscience.comcambridgemedchemconsulting.com |
| G10 | -7.89 | -9.32 | 5.0 | - | benthamscience.commdpi.com |
| G11 | -8.41 | -8.99 | - | 10.0 | benthamscience.commdpi.com |
| Diclofenac (Standard) | -7.98 | - | - | - | benthamscience.comcambridgemedchemconsulting.com |
| Indomethacin (Standard) | - | -9.25 | - | - | benthamscience.comcambridgemedchemconsulting.com |
Exploration of Bioisosteric Replacements and Scaffold Variations
Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a molecule is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or metabolic stability. researchgate.netnih.gov For derivatives of this compound, this can involve several approaches.
Bioisosteres for the Dimethoxy Groups: The methoxy groups could be replaced with other functionalities to fine-tune properties. For example, replacing a methoxy group with fluorine is a common strategy to block metabolic oxidation while maintaining similar steric and electronic properties. chemrxiv.org The difluoromethyl (CF₂H) group has been proposed as a bioisostere for a hydroxyl group, which is a metabolite of a methoxy group, as it can act as a hydrogen bond donor. cambridgemedchemconsulting.com
Bioisosteres for the Aromatic Ring: The benzene ring of the benzothiazole scaffold can be replaced by other aromatic or heteroaromatic systems. cambridgemedchemconsulting.com Common replacements include pyridyl, pyrazolyl, or thiophene (B33073) rings, which can alter polarity, solubility, and metabolic properties. cambridgemedchemconsulting.com Introducing nitrogen atoms into the ring, creating aza-analogues, can improve metabolic stability and affinity. cambridgemedchemconsulting.com
Scaffold Hopping: This advanced strategy involves replacing the entire benzo[d]thiazole core with a structurally different scaffold that maintains the key pharmacophoric features. For instance, in other heterocyclic series, a triazolopyrimidine core has been replaced with an imidazo[1,2-a]pyrimidine (B1208166) or a pyrazolo[1,5-a]pyrimidine (B1248293) to explore new chemical space while retaining biological activity. nih.gov Similarly, benzimidazole (B57391) is a well-known bioisostere for benzothiazole. nih.gov
Development of Novel Pharmacophores from the this compound Template
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The this compound template serves as an excellent starting point for defining new pharmacophores for various therapeutic targets. nih.gov
The key features of a pharmacophore derived from this template would likely include:
A hydrogen bond donor (the 2-amino group).
A hydrogen bond acceptor (the nitrogen atom in the thiazole ring).
An aromatic/hydrophobic region (the fused benzene ring).
Two hydrogen bond acceptors/hydrophobic features (the 5,7-dimethoxy groups).
By identifying these key features through SAR and computational studies, new molecules can be designed that are structurally diverse but retain the essential pharmacophoric elements. nih.gov For example, a ligand-based pharmacophore model can be generated from the structure of an active compound and used to screen large chemical databases for novel hits with different core structures but the same crucial interactive features. nih.gov This approach has been successfully used to identify inhibitors for various enzymes and receptors. researchgate.net The development of new chemotherapeutic agents based on the 2-substituted benzothiazole scaffold is an active area of research, with derivatives being investigated as inhibitors of kinases like EGFR, VEGFR, and PI3K. nih.govresearchgate.net
Emerging Research Avenues and Future Perspectives in 5,7 Dimethoxybenzo D Thiazol 2 Amine Chemistry
Application of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery, offering powerful tools to accelerate the design and optimization of new chemical entities. For a molecule like 5,7-Dimethoxybenzo[d]thiazol-2-amine, these computational approaches can be instrumental in predicting its biological activities, pharmacokinetic properties, and potential toxicities, thereby guiding synthetic efforts toward more promising candidates.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key area where AI and ML can be applied. By analyzing datasets of related benzothiazole (B30560) derivatives, 3D-QSAR models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed to predict the biological activity of novel compounds. For instance, a study on a series of 23 benzothiazole compounds as α-glucosidase inhibitors demonstrated the utility of CoMFA and CoMSIA models in predicting inhibitory activity with high correlation coefficients. researchgate.net Such models could be adapted to predict the activity of this compound and its analogs for various targets.
Molecular docking and molecular dynamics (MD) simulations are other powerful computational tools that can provide insights into the binding of this compound to specific protein targets. wjahr.com These methods can help in identifying key interactions between the ligand and the receptor, guiding the design of derivatives with improved affinity and selectivity. For example, molecular docking studies have been successfully employed to investigate the binding modes of benzothiazole derivatives to targets such as the DAPA enzyme in Mycobacterium tuberculosis and the p56lck enzyme in cancer. tandfonline.combiointerfaceresearch.com These in silico approaches, when combined with experimental validation, can significantly streamline the drug discovery process for novel benzothiazole-based compounds. jddhs.com
Table 1: Examples of AI/ML Applications in Benzothiazole Research
| AI/ML Technique | Application in Benzothiazole Research | Potential for this compound | Reference |
| 3D-QSAR (CoMFA/CoMSIA) | Prediction of α-glucosidase inhibitory activity of benzothiazole derivatives. | Prediction of biological activity for various targets. | researchgate.net |
| Molecular Docking | Elucidation of binding modes of benzothiazole analogs to bacterial and cancer-related enzymes. | Identification of potential protein targets and optimization of binding affinity. | tandfonline.combiointerfaceresearch.com |
| Molecular Dynamics | Simulation of the dynamic behavior of benzothiazole-protein complexes to assess binding stability. | Understanding the stability of interactions with putative biological targets. | nih.gov |
| ADMET Prediction | In silico evaluation of the absorption, distribution, metabolism, excretion, and toxicity profiles of benzothiazole derivatives. | Early-stage assessment of the drug-likeness of novel this compound analogs. | biointerfaceresearch.com |
Development of Advanced Biological Probes and Imaging Agents
The inherent fluorescence of the benzothiazole scaffold makes it an attractive platform for the development of biological probes and imaging agents. nih.govgoogle.com These tools are invaluable for studying biological processes at the molecular level, visualizing cellular structures, and diagnosing diseases. The 5,7-dimethoxy substitution pattern on the benzothiazole ring of the title compound could be exploited to fine-tune its photophysical properties for specific imaging applications.
Fluorescent probes based on benzothiazole derivatives have been designed for the detection of various biomolecules and cellular events. For example, benzothiazole-based probes have been developed to detect hydrogen peroxide in living cells and to image biothiols. mdpi.commdpi.com Furthermore, the benzothiazole core is a key component of Thioflavin T, a widely used dye for staining and identifying amyloid fibrils in neurodegenerative diseases. This has spurred the development of novel benzothiazole-based fluorescent probes with improved properties for detecting amyloid-β aggregates in Alzheimer's disease. acs.orgnih.gov
In addition to fluorescence imaging, benzothiazole derivatives are being explored as positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging agents. By chelating radionuclides such as Gallium-68 (⁶⁸Ga) or labeling with isotopes like Iodine-125 (¹²⁵I), benzothiazole-based compounds can be used to visualize and quantify biological targets in vivo. nih.govacs.orgnih.gov For instance, ⁶⁸Ga-labeled benzothiazole derivatives have been developed for imaging amyloid-β plaques in cerebral amyloid angiopathy. nih.govacs.org The development of radio-fluorescent hybrid compounds, which combine a fluorescent moiety with a radionuclide on a benzothiazole scaffold, is another promising avenue for image-guided surgery.
Table 2: Examples of Benzothiazole-Based Imaging Agents
| Imaging Modality | Benzothiazole Derivative/Probe | Application | Reference |
| Fluorescence | RM-28 | Detection of amyloid-β aggregates in Alzheimer's disease. | acs.orgnih.gov |
| Fluorescence | BT-BO | Detection of hydrogen peroxide in living cells. | mdpi.com |
| Fluorescence | Probe 1 | Imaging of biothiols in living cells. | mdpi.com |
| PET | ⁶⁸Ga-labeled benzothiazole derivatives | Imaging of amyloid-β plaques. | nih.govacs.org |
| SPECT/Autoradiography | ¹²⁵I-labeled dibenzothiazole derivatives | Amyloid imaging. | nih.gov |
Exploration of Polypharmacology and Multi-Target Directed Ligands
The traditional "one-target, one-molecule" paradigm of drug discovery is increasingly being challenged by the complexity of multifactorial diseases such as cancer and neurodegenerative disorders. nih.govnih.gov The concept of polypharmacology, which involves designing single chemical entities that can modulate multiple biological targets, has emerged as a promising strategy. The versatile benzothiazole scaffold is well-suited for the development of such multi-target directed ligands (MTDLs). nih.govtandfonline.com
In the context of Alzheimer's disease, for example, benzothiazole derivatives have been designed to simultaneously inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), all of which are relevant targets in the pathology of the disease. nih.govnih.govtandfonline.com One such compound, a pyrrolidinyl-pentyl-oxy-benzothiazole derivative, showed potent inhibition of all three enzymes. nih.gov Another study reported the design of benzothiazole derivatives as triple-functional agents that can interfere with amyloid-β aggregation, oxidative stress, and metal dyshomeostasis. rsc.org
The development of dual inhibitors is another facet of polypharmacology. For instance, benzothiazole-phenyl analogs have been synthesized and evaluated as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) for the treatment of pain. nih.gov The structural features of this compound could be strategically modified to incorporate pharmacophores that interact with multiple targets, leading to the discovery of novel MTDLs for complex diseases.
Opportunities for Collaborative and Interdisciplinary Research
The multifaceted nature of modern drug discovery necessitates a collaborative and interdisciplinary approach. The journey of a compound like this compound from a chemical curiosity to a potential therapeutic or diagnostic agent would require the expertise of scientists from various disciplines.
This includes synthetic organic chemists to devise efficient routes for its synthesis and the preparation of analog libraries, computational chemists for in silico modeling and prediction of its properties, and biologists and pharmacologists to evaluate its efficacy and mechanism of action in relevant in vitro and in vivo models. tandfonline.comjddhs.comnih.gov The integration of computational and experimental methods is particularly crucial for a rational and efficient drug design workflow. jddhs.com
Furthermore, collaborations with structural biologists can provide high-resolution crystal structures of the compound bound to its target proteins, offering invaluable insights for structure-based drug design. The development of advanced formulations for drug delivery would involve pharmaceutical scientists, while clinical researchers would be essential for translating promising preclinical findings into human studies. The rich and diverse biological activities reported for the benzothiazole scaffold suggest that a collaborative, interdisciplinary approach will be key to unlocking the full potential of this compound. nih.govpharmacyjournal.in
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5,7-Dimethoxybenzo[d]thiazol-2-amine, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves cyclization of substituted aniline derivatives with sodium thiocyanate in bromine/glacial acetic acid, followed by precipitation and recrystallization (e.g., 75–77% yield via hydrazine coupling) . Electrosynthesis using sodium bromide as a mediator under mild conditions (e.g., 74% yield for benzo[d]thiazol-2-amine derivatives) offers a green alternative . Optimization strategies include adjusting reaction time (e.g., 16 hours for cyclization ), solvent choice (e.g., ethylene glycol for reflux ), and substituent compatibility (e.g., bromine substitution minimally impacts yields ).
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology : Use 1H NMR (δ 6.28–7.83 ppm for aromatic protons ), HRMS (e.g., m/z 261.0248 [M+H]+ for derivatives ), and IR (e.g., 1622 cm⁻¹ for C=N stretching ). Melting points (e.g., 127–192°C for halogenated derivatives ) and column chromatography (silica gel, hexane/ethyl acetate) are standard for purity assessment .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, Fukui indices, and electrostatic potential surfaces to identify nucleophilic/electrophilic sites . For example, exact-exchange terms in DFT improve atomization energy predictions (average deviation: 2.4 kcal/mol ), aiding in understanding substituent effects on reactivity .
Q. What mechanistic insights explain the formation of fused heterocycles from this compound?
- Methodology : Friedel-Crafts acylation via Eaton’s reagent (P₂O₅/MeSO₃H) under solvent-free conditions enables Michael addition and intramolecular cyclization. Anion formation at the thiazole nitrogen initiates electrophilic attack, followed by carbonyl activation and ring closure (e.g., tricyclic fluorinated derivatives in 60–61% yields ).
Q. How can researchers evaluate the biological activity of this compound derivatives?
- Methodology :
- Antimicrobial : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., IC₅0 for indeno[1,2-c]pyrazol-4-ones ).
- Enzyme Inhibition : Docking studies (AutoDock Vina) on targets like α-glucosidase or acetylcholinesterase .
Q. How should researchers address contradictions in experimental data, such as variable synthetic yields or biological activity?
- Methodology :
- Synthetic Yields : Compare substituent effects (e.g., electron-withdrawing groups reduce yields by 10–15% ) and solvent polarity (DMF vs. DMSO) on cyclization efficiency .
- Biological Activity : Use SAR analysis (e.g., methylthio groups enhance lipophilicity and antimicrobial potency ) and validate via dose-response curves .
Q. What role does this compound play in material science applications, such as corrosion inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
